molecular formula C25H30N8OS B13384840 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxaMide, N-[(1S)-2-(diMethylaMino)-1-phenylethyl]-4,6-dihydro-6,6-diMethyl-3-[(2-Methylthieno[3,2-d]pyriMidin-4-yl)aMino]-

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxaMide, N-[(1S)-2-(diMethylaMino)-1-phenylethyl]-4,6-dihydro-6,6-diMethyl-3-[(2-Methylthieno[3,2-d]pyriMidin-4-yl)aMino]-

Cat. No.: B13384840
M. Wt: 490.6 g/mol
InChI Key: AYCPARAPKDAOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural Modifications and Their Effects on Pyrrolo[3,4-c]pyrazole Bioactivity

Position Modification Biological Impact Example in Literature
C-3 Thieno[3,2-d]pyrimidinylamino Enhances hinge region hydrogen bonding Analogous to PHA-680632
N-5 Dimethylamino-phenylethyl Improves solubility and target orientation Piperidinecarboxylic acid
Core 4,6-Dihydro-6,6-dimethyl Restricts rotational freedom, boosts selectivity Cyclopropane derivatives

Role of Thieno[3,2-d]pyrimidine and Dimethylamino-Phenylethyl Substituents in Target Engagement

The 3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino] substituent critically influences target binding through dual hydrogen bonding and π-π stacking interactions. Thieno[3,2-d]pyrimidine’s bicyclic system mimics the adenine ring of ATP, positioning the 4-amino group to donate hydrogen bonds to kinase hinge region residues (e.g., Glu211 in HsAURKA). The 2-methyl group augments hydrophobic contacts with conserved residues in the adenine-binding pocket, as observed in pyrimidine-based kinase inhibitors. This moiety’s electron-deficient nature further stabilizes charge-transfer interactions with aromatic side chains in the active site.

The N-[(1S)-2-(dimethylamino)-1-phenylethyl] group addresses pharmacokinetic and pharmacodynamic challenges. The chiral (1S) configuration ensures optimal spatial alignment of the phenyl ring for T-shaped π-π interactions with tyrosine or phenylalanine residues in hydrophobic subpockets. The dimethylamino moiety enhances aqueous solubility via protonation at physiological pH while participating in cation-π interactions with aromatic residues near the solvent-exposed region. Comparative studies of enantiomeric pairs in analogous compounds show 5–10-fold differences in IC~50~ values, underscoring the stereochemistry’s importance.

Mechanistic Insights from Structural Analogues

  • Hydrogen bonding networks : The thieno[3,2-d]pyrimidine amino group forms bifurcated hydrogen bonds with kinase hinge residues, analogous to the interactions seen in PHA-680632’s co-crystal structure.
  • Stereoelectronic effects : The (1S)-phenylethyl group’s orientation places the phenyl ring perpendicular to the pyrazole core, maximizing contact with hydrophobic residues in pocket II.
  • Solubility-lipophilicity balance : The dimethylamino group’s pK~a~ (~8.5) ensures partial ionization at physiological pH, enhancing membrane permeability without compromising target binding.

Properties

IUPAC Name

N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCPARAPKDAOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1S)-2-(Dimethylamino)-1-phenylethyl)-6,6-dimethyl-3-((2-methylthieno(3,2-d)pyrimidin-4-yl)amino)-4,6-dihydropyrrolo(3,4-C)pyrazole-5(1H)-carboxamide” typically involves multi-step organic synthesis. The process may start with the preparation of the core pyrazole structure, followed by the introduction of the thienopyrimidine moiety, and finally the attachment of the dimethylamino-phenylethyl group. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((1S)-2-(Dimethylamino)-1-phenylethyl)-6,6-dimethyl-3-((2-methylthieno(3,2-d)pyrimidin-4-yl)amino)-4,6-dihydropyrrolo(3,4-C)pyrazole-5(1H)-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the dimethylamino group or other reactive sites.

    Reduction: Reduction reactions could target the pyrimidine or pyrazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. It could interact with enzymes, receptors, or other biomolecules, leading to a range of biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

PHA-680632
  • Molecular Formula : C28H35N7O2 .
  • Molecular Weight : 525.64 g/mol.
  • Substituents :
    • 2,6-Diethylphenyl group at the carboxamide position.
    • 4-(4-Methylpiperazinyl)benzoyl group at position 3.
  • Biological Activity : Potent Aurora kinase inhibitor (IC50: 27 nM for Aurora A, 135 nM for Aurora B, 120 nM for Aurora C) .

Comparison :

  • Both compounds share the pyrrolo[3,4-c]pyrazole core but differ in substituents.
  • The thieno[3,2-d]pyrimidine group in PF 3758309 may mimic ATP’s adenine binding in kinases, similar to the benzoyl group in PHA-680632.
N-(4-Chlorophenyl)-4,6-dihydro-3-(2-methylphenyl)-pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
  • Molecular Formula : C19H17ClN4O .
  • Molecular Weight : 360.82 g/mol.
  • Substituents :
    • 4-Chlorophenyl and 2-methylphenyl groups.

Comparison :

  • Smaller molecular weight may improve bioavailability but limit target specificity.
Benzyl (S)-3,6-dimethyl-pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Molecular Formula : C15H17N3O2 .
  • Molecular Weight : 271.31 g/mol.
  • Substituents :
    • Benzyl ester at position 4.
    • 3,6-Dimethyl groups.
  • Application : Used as a heterocyclic building block in drug synthesis .

Comparison :

  • The benzyl ester replaces the carboxamide group, rendering it pharmacologically inert.
  • Primarily a synthetic intermediate rather than a bioactive molecule.

Structural and Functional Analysis

Table 1: Comparative Overview of Pyrrolo[3,4-c]pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target Activity/IC50
PF 3758309 (Target) C25H30N8OS 490.63 Thieno[3,2-d]pyrimidinyl, dimethylamino Kinase (unspecified) Not reported
PHA-680632 C28H35N7O2 525.64 Diethylphenyl, methylpiperazinylbenzoyl Aurora Kinases A/B/C 27, 135, 120 nM
Compound from C19H17ClN4O 360.82 4-Chlorophenyl, 2-methylphenyl Not specified Not reported
Benzyl (S)-3,6-dimethyl C15H17N3O2 271.31 Benzyl ester, 3,6-dimethyl Synthetic intermediate N/A
Key Observations:

Substituent Impact: Thieno[3,2-d]pyrimidine and benzoyl groups (in PF 3758309 and PHA-680632) are critical for kinase inhibition, likely through ATP-binding pocket interactions. Dimethylamino and diethyl groups influence solubility and membrane permeability .

Stereochemistry :

  • The (1S) configuration in PF 3758309’s phenylethyl chain may enhance binding affinity, as chirality often dictates kinase inhibitor efficacy .

Molecular Weight :

  • Higher molecular weights (e.g., PHA-680632 at 525 g/mol) correlate with increased target specificity but may reduce oral bioavailability.

Biological Activity

Pyrrolo[3,4-c]pyrazole derivatives, particularly the compound Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]- , have garnered significant attention in pharmacological research due to their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, supported by recent studies and data.

Overview of Pyrrolo[3,4-c]pyrazole Derivatives

Pyrrolo[3,4-c]pyrazole derivatives are characterized by their unique five-membered heterocyclic structure that includes nitrogen atoms. This structural feature contributes to their ability to interact with various biological targets, making them valuable in drug development. The biological activities of these compounds include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.

1. Anti-inflammatory Activity

Research has demonstrated that pyrrolo[3,4-c]pyrazole derivatives exhibit potent anti-inflammatory properties. For instance, a study highlighted the synthesis of several derivatives that showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds were tested at concentrations as low as 10 µM, achieving up to 93% inhibition compared to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The anticancer potential of pyrrolo[3,4-c]pyrazole derivatives has been extensively studied. For example, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. A notable compound displayed an IC50 value of 49.85 µM against A549 lung cancer cells, indicating its potential for further development as an anticancer agent .

3. Neuroprotective Effects

Recent advancements have identified pyrrolo[3,4-c]pyrazole derivatives as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases such as Alzheimer's disease. One derivative exhibited a remarkable IC50 value of 2.69 nM against JNK3 . This suggests a promising avenue for the treatment of neurodegenerative conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrrolo[3,4-c]pyrazole derivatives. Modifications at specific positions on the pyrazole ring and side chains have been shown to enhance biological activity significantly. For example:

Compound StructureBiological ActivityIC50 Value
Pyrrolo[3,4-c]pyrazole with dimethylamino groupAnticancer49.85 µM
Pyrrolo[3,4-c]pyrazole with thienyl substitutionAnti-inflammatory10 µM (93% inhibition)
Pyrrolo[3,4-c]pyrazole targeting JNK3Neuroprotective2.69 nM

Case Study 1: Anti-inflammatory Properties

In a study evaluating the anti-inflammatory effects of various pyrrolo[3,4-c]pyrazole derivatives, compounds were tested in vitro for their ability to inhibit cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The most potent compounds demonstrated a significant reduction in TNF-α levels compared to untreated controls.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of pyrrolo[3,4-c]pyrazole derivatives on breast cancer cell lines. The study revealed that certain modifications to the core structure enhanced apoptosis in cancer cells while sparing normal cells.

Q & A

Q. What are the recommended synthetic pathways for Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide derivatives, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalized pyrazole precursors. For example:

Formimidate Intermediate Formation : React 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate to generate an ethyl formimidate intermediate .

Cyclization : Treat intermediates with ammonia or amines to form pyrrolo[3,4-c]pyrazole scaffolds .

Coupling Reactions : Use EDCl, DMAP, and HOBt in DMF to couple carboxylic acids or amines to the core structure, as demonstrated in pyrazolo[3,4-d]pyrimidine derivatives .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve yield .

Q. How should researchers approach the structural characterization of this compound?

Methodological Answer: A combination of spectroscopic and computational methods is critical:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (e.g., the (1S)-phenylethyl group) and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C25_{25}H30_{30}N8_{8}OS; monoisotopic mass 490.226329) .
  • X-ray Crystallography : Resolve the stereocenter at the (1S)-phenylethyl group and confirm intramolecular hydrogen bonding .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions may arise from variations in assay conditions or enantiomeric purity. To address this:

Enantiomeric Purity : Verify using chiral chromatography (e.g., Chiralpak IC column) or 1H^1H-NMR with chiral shift reagents .

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for kinase inhibition assays).
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Data Reproduibility : Replicate experiments across multiple labs with shared protocols .

Q. How can researchers design Structure-Activity Relationship (SAR) studies for the thieno[3,2-d]pyrimidin-4-yl amino group?

Methodological Answer: Focus on systematic substitutions while maintaining the core scaffold:

Substituent Variation : Synthesize analogs with methyl, ethyl, or halogens at the 2-methylthieno position.

Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent size/basicity with binding affinity .

Q. Example SAR Table :

Substituent (R)LogPIC50_{50} (nM)Binding Energy (kcal/mol)
-CH3_32.112 ± 1.5-9.2
-Cl2.88 ± 0.9-10.1
-OCH3_31.625 ± 3.2-8.5

Q. What are the best practices for analyzing the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC-MS .

Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion over time .

Light Sensitivity : Store solutions in amber vials and monitor photodegradation by UV-Vis spectroscopy .

Q. How can researchers validate the compound’s selectivity across related protein targets?

Methodological Answer:

Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) at 1 µM compound concentration .

Off-Target Screening : Perform radioligand binding assays for GPCRs, ion channels, and transporters .

CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Considerations for Data Interpretation

  • Contradictory Bioactivity : Differences in cell permeability (logP = 2.1) or efflux pump expression (e.g., P-gp) may explain variability .
  • Stereochemical Impact : The (1S)-phenylethyl group is critical; its inversion (1R) reduces potency by >10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.